molecular formula C20H20N2O2 B12615132 N-Hydroxy-4-({methyl[(naphthalen-2-yl)methyl]amino}methyl)benzamide CAS No. 918631-19-3

N-Hydroxy-4-({methyl[(naphthalen-2-yl)methyl]amino}methyl)benzamide

Cat. No.: B12615132
CAS No.: 918631-19-3
M. Wt: 320.4 g/mol
InChI Key: SWFVABLAQKFNCO-UHFFFAOYSA-N
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Description

N-Hydroxy-4-({methyl[(naphthalen-2-yl)methyl]amino}methyl)benzamide is an organic compound belonging to the class of benzamides. This compound is characterized by the presence of a hydroxamic acid functional group, which is known for its ability to chelate metal ions. The compound’s structure includes a naphthalene moiety, which contributes to its aromatic properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Hydroxy-4-({methyl[(naphthalen-2-yl)methyl]amino}methyl)benzamide typically involves the condensation of a naphthalene derivative with a benzamide precursorThe reaction is usually carried out under mild conditions, with the use of a suitable catalyst to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This approach allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also emphasized to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-Hydroxy-4-({methyl[(naphthalen-2-yl)methyl]amino}methyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Hydroxy-4-({methyl[(naphthalen-2-yl)methyl]amino}methyl)benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-Hydroxy-4-({methyl[(naphthalen-2-yl)methyl]amino}methyl)benzamide involves its ability to chelate metal ions through the hydroxamic acid group. This chelation can inhibit the activity of metalloenzymes, such as histone deacetylases, by binding to the metal ion in the enzyme’s active site. This inhibition can lead to changes in gene expression and cellular functions, making the compound a potential therapeutic agent for diseases such as cancer .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Hydroxy-4-({methyl[(naphthalen-2-yl)methyl]amino}methyl)benzamide is unique due to its specific combination of a naphthalene moiety and a hydroxamic acid group. This combination provides the compound with distinct chemical and biological properties, making it a valuable tool in various research fields .

Properties

CAS No.

918631-19-3

Molecular Formula

C20H20N2O2

Molecular Weight

320.4 g/mol

IUPAC Name

N-hydroxy-4-[[methyl(naphthalen-2-ylmethyl)amino]methyl]benzamide

InChI

InChI=1S/C20H20N2O2/c1-22(13-15-6-10-18(11-7-15)20(23)21-24)14-16-8-9-17-4-2-3-5-19(17)12-16/h2-12,24H,13-14H2,1H3,(H,21,23)

InChI Key

SWFVABLAQKFNCO-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC=C(C=C1)C(=O)NO)CC2=CC3=CC=CC=C3C=C2

Origin of Product

United States

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